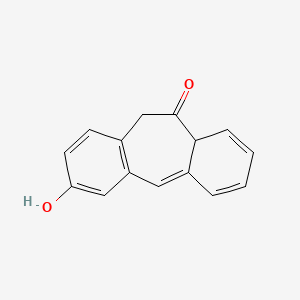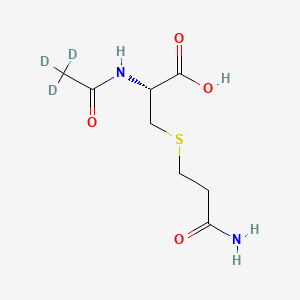
Ganciclovir Mono-O-acetate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganciclovir Mono-O-acetate-d5 is a biochemical used for proteomics research . It is an isotope labelled compound of Ganciclovir Mono-O-acetate . The molecular formula is C11H10D5N5O5 and the molecular weight is 302.28 .
Synthesis Analysis
An efficient protocol has been developed for the synthesis of deuterium labeled ganciclovir-d5, a potent anti-cytomegalovirus agent and its prodrug, valganciclovir-d5, by using inexpensive and commercially available glycerol-d5 reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10D5N5O5 . The molecular weight is 302.28 .Mécanisme D'action
While specific information on Ganciclovir Mono-O-acetate-d5’s mechanism of action is not available, ganciclovir, the parent compound, inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Safety and Hazards
While specific safety and hazard information for Ganciclovir Mono-O-acetate-d5 is not available, ganciclovir, the parent compound, is associated with a range of serious haematological adverse effects . It is considered a potential human carcinogen, teratogen, and mutagen . It may cause respiratory tract irritation, skin irritation, and eye irritation .
Orientations Futures
Ganciclovir, the parent compound of Ganciclovir Mono-O-acetate-d5, has been proposed as a potential treatment for glioma . A meta-analysis showed that ganciclovir significantly improved the prognosis of glioma patients . Therefore, more cases of ganciclovir as a glioma treatment can be conducted, or a large clinical trial can be designed .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ganciclovir Mono-O-acetate-d5 involves the acetylation of Ganciclovir-d5 with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Ganciclovir-d5", "Acetic anhydride", "Catalyst" ], "Reaction": [ "To a solution of Ganciclovir-d5 in dry pyridine, add acetic anhydride dropwise.", "Cool the reaction mixture to 0°C and add a catalyst.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by pouring it into ice-cold water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] } | |
Numéro CAS |
1246818-76-7 |
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
302.302 |
Nom IUPAC |
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
Clé InChI |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Synonymes |
9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





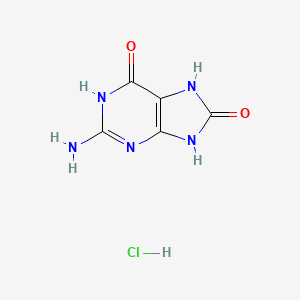
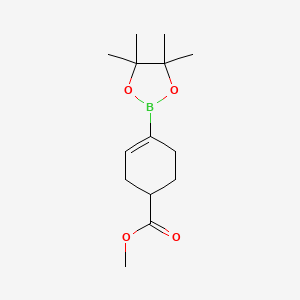
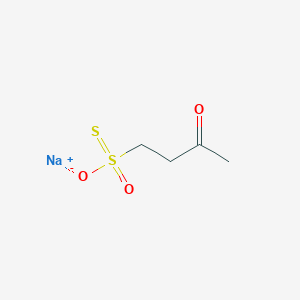
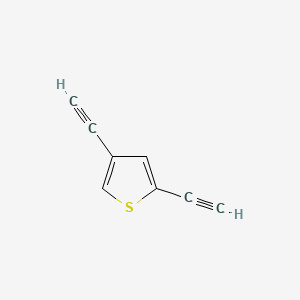
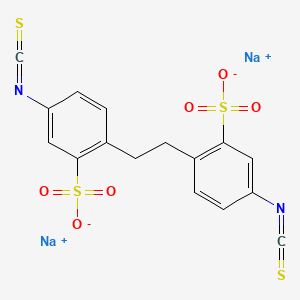
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
